molecular formula C12H13F4NSi B12101771 2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine

2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine

Cat. No.: B12101771
M. Wt: 275.32 g/mol
InChI Key: JDYDISNGMKQFAF-UHFFFAOYSA-N
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Description

2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine is a complex organic compound with the molecular formula C12H13F4NSi This compound is characterized by the presence of fluorine, trifluoromethyl, and trimethylsilanylethynyl groups attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The trimethylsilanylethynyl group may also contribute to the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: The combination of fluorine, trifluoromethyl, and trimethylsilanylethynyl groups makes this compound particularly interesting for research in various fields .

Properties

Molecular Formula

C12H13F4NSi

Molecular Weight

275.32 g/mol

IUPAC Name

2-fluoro-4-(trifluoromethyl)-6-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C12H13F4NSi/c1-18(2,3)5-4-8-6-9(12(14,15)16)7-10(13)11(8)17/h6-7H,17H2,1-3H3

InChI Key

JDYDISNGMKQFAF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)F)N

Origin of Product

United States

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